2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound belongs to the quinolinone-derived acetamide family, characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- Position 6: A chlorine substituent, contributing to electron-withdrawing effects and steric bulk.
- Acetamide side chain: Linked to a 2-methylphenyl group at the N-terminus, influencing solubility and target binding .
Quinolinone derivatives are widely studied for pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-16-7-9-18(10-8-16)25(31)21-14-29(23-12-11-19(27)13-20(23)26(21)32)15-24(30)28-22-6-4-3-5-17(22)2/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHHYHRJGCARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(2-methylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The N-(2-methylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways .
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid | H₃O⁺ |
| Basic (NaOH, H₂O/EtOH, 60°C) | Sodium salt of the carboxylic acid | OH⁻ |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the amine .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at positions activated by electron-donating groups. The 4-oxo group directs substitution to the 5- and 7-positions .
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5- and 7- | 5-Nitro- and 7-nitro derivatives |
| Sulfonation | SO₃, H₂SO₄ | 5- | 5-Sulfo derivative |
| Halogenation (Br₂) | Br₂, FeBr₃ | 5- | 5-Bromo derivative |
Key Observation :
The 6-chloro substituent deactivates the adjacent positions, limiting substitution to meta-directing regions .
Nucleophilic Substitution at C6 Chlorine
The 6-chloro group participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides under catalytic conditions .
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C | 6-Piperidinyl derivative |
| Methoxide | NaOMe, MeOH, reflux | 6-Methoxy derivative |
| Aniline | CuI, L-proline, 100°C | 6-Anilino derivative |
Mechanistic Pathway :
-
The reaction proceeds via a Meisenheimer complex intermediate stabilized by the electron-withdrawing 4-oxo group .
Reduction of 4-Oxo Group
The 4-oxo group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a dihydroquinoline derivative with altered biological activity.
| Reducing Agent | Solvent | Product |
|---|---|---|
| NaBH₄ | EtOH | 4-Hydroxy-1,4-dihydroquinoline |
| LiAlH₄ | THF | 4-Hydroxy derivative (with over-reduction risks) |
Note : Over-reduction may lead to fully saturated tetrahydroquinoline derivatives under prolonged exposure.
Acyl Transfer Reactions
The 4-methylbenzoyl group undergoes transesterification or acyl substitution in the presence of nucleophiles .
| Reagent | Conditions | Product |
|---|---|---|
| Ethanolamine | DCC, DMAP, CH₂Cl₂ | 3-(4-Methylbenzamido)ethanol derivative |
| Thiophenol | Hünig's base, DMF | 3-(4-Methylbenzoylthio) derivative |
Catalytic Role :
Oxidative Degradation
The compound undergoes oxidation at the methyl group of the 4-methylbenzoyl moiety under strong oxidizing conditions, forming a carboxylic acid .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 100°C | 4-Carboxybenzoyl derivative |
| CrO₃ | Acetone, H⁺ | 4-Carboxybenzoyl derivative (with potential over-oxidation) |
Stability Note :
Oxidation is suppressed in anhydrous or neutral conditions, preserving the methyl group .
Photochemical Reactions
UV irradiation induces bond cleavage in the acetamide group, forming free radicals detectable via ESR spectroscopy .
| Wavelength | Products | Radical Species |
|---|---|---|
| 254 nm | N-(2-methylphenyl)acetamide radical | Persistent ESR signal (g = 2.003) |
Implication :
Photodegradation necessitates storage in amber glass to maintain compound integrity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Quinoline derivatives are recognized for their anticancer activities. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis .
Anti-inflammatory Effects
In preclinical models, this compound has exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy and safety profile. Modifications to the benzoyl and acetamide moieties have been explored to enhance its biological activity while minimizing toxicity .
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Efficacy | Tested against E. coli and S. aureus | Effective against both strains with MIC values comparable to standard antibiotics |
| Anticancer Activity | In vitro studies on breast cancer cell lines | Induced apoptosis via p53 pathway activation |
| Anti-inflammatory Effects | Animal model of arthritis | Reduced inflammatory markers significantly |
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Position 3 : The target compound’s 4-methylbenzoyl group is distinct from sulfonyl-based substituents (e.g., 4-chlorophenylsulfonyl in ), which may reduce steric hindrance and alter electronic properties.
- Position 6 : Chlorine (target) vs. ethyl (analogs) affects electron density; chlorine’s electronegativity could enhance binding to polar targets, while ethyl may improve metabolic stability.
2.2 Structural and Pharmacological Implications
- Hydrogen Bonding : Sulfonyl groups in analogs may participate in stronger hydrogen bonding than the benzoyl group, affecting target affinity.
- Conformational Flexibility : Crystal structures of dichlorophenyl-pyrazolyl acetamides reveal that substituent positioning (e.g., ortho vs. para) significantly impacts molecular conformation and dimerization via N–H⋯O interactions. Similar effects may arise in the target compound’s 2-methylphenyl group.
Biological Activity
The compound 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Receptor Modulation : It interacts with certain receptors that mediate cellular signaling pathways. This interaction can lead to altered cellular responses, potentially inducing apoptosis in cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) have shown that the compound induces cell cycle arrest and apoptosis. The IC50 values for these cell lines were reported to be in the micromolar range, indicating significant potency .
- Mechanistic Insights : The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties:
- Bacterial Inhibition : The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial efficacy .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 10 | ROS generation leading to oxidative stress |
Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 45 |
| IL-6 | 80 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
